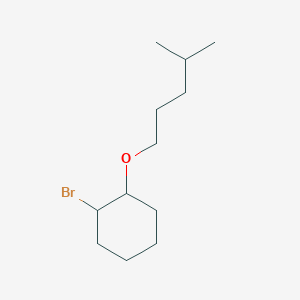

1-Bromo-2-((4-methylpentyl)oxy)cyclohexane

Description

Properties

Molecular Formula |

C12H23BrO |

|---|---|

Molecular Weight |

263.21 g/mol |

IUPAC Name |

1-bromo-2-(4-methylpentoxy)cyclohexane |

InChI |

InChI=1S/C12H23BrO/c1-10(2)6-5-9-14-12-8-4-3-7-11(12)13/h10-12H,3-9H2,1-2H3 |

InChI Key |

NXVCKNSMCURLBB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCOC1CCCCC1Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Bromo-2-((4-methylpentyl)oxy)cyclohexane typically involves two key steps:

- Formation of the ether linkage by nucleophilic substitution of a cyclohexanol derivative with 4-methylpentanol or its activated derivative.

- Selective bromination at the 1-position of the cyclohexane ring to introduce the bromine substituent.

Ether Formation via Williamson Ether Synthesis

A common approach to synthesize alkoxycyclohexane derivatives is the Williamson ether synthesis, which involves:

- Deprotonation of 4-methylpentanol to form the alkoxide ion.

- Nucleophilic substitution on a suitable cyclohexyl halide or activated cyclohexanol derivative.

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 4-Methylpentanol + sodium hydride (NaH) or potassium tert-butoxide in anhydrous solvent (e.g., tetrahydrofuran) at 0 °C to room temperature | Formation of 4-methylpentoxide ion |

| 2 | Reaction of alkoxide with 2-bromocyclohexanol or 2-chlorocyclohexanol under reflux | Formation of 2-(4-methylpentoxy)cyclohexane |

This method ensures regioselective ether formation at the 2-position of cyclohexane.

Bromination of Cyclohexane Derivatives

Selective bromination to introduce the bromine atom at the 1-position of the cyclohexane ring can be achieved through:

Hydrobromination of cyclohexene derivatives : Starting from 1-methylcyclohexene or 2-(4-methylpentoxy)cyclohexene, treatment with hydrobromic acid under controlled conditions leads to Markovnikov addition of HBr, yielding the bromocyclohexane derivative.

Radical bromination : Using N-bromosuccinimide (NBS) under radical initiation (light or peroxide) can selectively brominate the cyclohexane ring at the benzylic or allylic position, but this is less common for saturated rings.

Reported conditions for related bromocyclohexane synthesis:

| Starting Material | Reagents | Conditions | Yield |

|---|---|---|---|

| 1-Methylcyclohexene | Hydrobromic acid, silica gel catalyst | 0–20 °C, 48 hours | 86% (Tanemura et al.) |

This hydrobromination method is mild and efficient for introducing bromine at the 1-position.

One-Pot or Multi-Step Synthesis

A plausible synthetic route combining the above steps:

- Synthesis of 2-(4-methylpentoxy)cyclohexanol by Williamson ether synthesis from cyclohexanol derivatives.

- Conversion of the hydroxyl group to bromide via hydrobromination or treatment with phosphorus tribromide (PBr3).

- Purification by column chromatography or distillation.

Research Data and Analysis

Physical and Chemical Properties

Reaction Optimization and Yields

- Hydrobromination of cyclohexene derivatives with hydrobromic acid catalyzed by silica gel yields bromocyclohexane derivatives in high yields (~86%).

- Ether formation via Williamson synthesis is generally high yielding (>80%) under anhydrous conditions with strong bases.

- Decarboxylative halogenation and halodecarboxylation methods have been used for related alkoxy-bromo compounds but are less common for this specific compound.

Comparative Table of Preparation Methods

| Method | Starting Materials | Reagents | Conditions | Advantages | Disadvantages | Yield |

|---|---|---|---|---|---|---|

| Williamson Ether Synthesis + Hydrobromination | Cyclohexanol derivative + 4-methylpentanol | NaH or KOtBu; HBr + silica gel | Anhydrous solvent; 0–20 °C; 48 h | High regioselectivity; mild conditions | Requires multiple steps; moisture sensitive | ~80-86% |

| Direct Halogenation | 2-(4-methylpentoxy)cyclohexane | PBr3 or NBS | Room temperature or reflux | Single step bromination | Possible side reactions; less selective | Variable |

| Decarboxylative Halogenation (less common) | Carboxylic acid precursors | CeCl3, bromopyrrolidine-2,5-dione | Room temperature | Useful for complex substrates | Not typical for cyclohexane ethers | Not reported |

Summary and Recommendations

- The preferred synthesis of 1-Bromo-2-((4-methylpentyl)oxy)cyclohexane involves Williamson ether synthesis to form the alkoxycyclohexane intermediate, followed by hydrobromination to introduce the bromine atom at the 1-position of the cyclohexane ring.

- Reaction conditions should be optimized to maintain anhydrous and inert atmosphere to prevent side reactions.

- Analytical characterization using NMR, HPLC, and LC-MS is essential to confirm purity and structure.

- Alternative methods like direct halogenation with phosphorus tribromide or radical bromination are possible but may have lower selectivity.

- Further research could explore catalytic or photochemical routes for improved efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-((4-methylpentyl)oxy)cyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

Substitution: Formation of 2-((4-methylpentyl)oxy)cyclohexanol.

Oxidation: Formation of 2-((4-methylpentyl)oxy)cyclohexanone or 2-((4-methylpentyl)oxy)cyclohexanoic acid.

Reduction: Formation of 2-((4-methylpentyl)oxy)cyclohexane.

Scientific Research Applications

1-Bromo-2-((4-methylpentyl)oxy)cyclohexane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-((4-methylpentyl)oxy)cyclohexane involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophiles. The 4-methylpentyl group provides hydrophobic interactions, which can influence the compound’s binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Ether Substituent Variations

- 1-Bromo-2-(isopentyloxy)cyclohexane : The isopentyl group (branched C₅H₁₁) introduces steric hindrance compared to the linear 4-methylpentyl group in the target compound. This reduces boiling points and may limit accessibility in certain reactions .

- Naphthalene Derivatives (e.g., ): The naphthalene core enhances UV absorption and thermal stability, making these compounds suitable for optoelectronic applications. However, their larger aromatic systems reduce solubility in nonpolar solvents compared to cyclohexane-based analogs .

Halogenation Effects

- 1-Bromo-2-(bromodifluoromethyl)cyclohexane : The presence of Br and F atoms increases electrophilicity, favoring SN2 reactions. This compound’s higher molecular weight (289.96 vs. 263.21 g/mol) correlates with increased density and melting points .

- Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate : The bromophenyl group enhances conjugation, stabilizing intermediates in Suzuki-Miyaura cross-coupling reactions. The ester group improves solubility in polar aprotic solvents .

Biological Activity

1-Bromo-2-((4-methylpentyl)oxy)cyclohexane is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H23BrO

- Molecular Weight : 263.21 g/mol

- CAS Number : 1249024-52-9

- Purity : Typically 98% .

Mechanisms of Biological Activity

1-Bromo-2-((4-methylpentyl)oxy)cyclohexane exhibits biological activity through several mechanisms:

- Inhibition of Pathogens : Similar compounds have been shown to act against various pathogens, including viruses, bacteria (both Gram-positive and Gram-negative), and protozoa. The inhibition of ligand-receptor interactions (e.g., PDGF and IL-6) has been noted, suggesting potential applications in inflammatory diseases .

- Protein Interaction Modulation : The compound may influence protein interactions, particularly with transcription factors like NF-kB, which are critical in inflammatory responses and cancer .

Antimicrobial Activity

A study investigating cyclohexane derivatives indicated that similar compounds could inhibit the growth of pathogenic bacteria and fungi. The mechanism often involves disrupting cell membrane integrity or inhibiting essential metabolic pathways .

In Vitro Studies

In vitro assays have demonstrated that derivatives of cyclohexane exhibit varying degrees of inhibition against specific enzymes and receptors. For example, compounds related to 1-Bromo-2-((4-methylpentyl)oxy)cyclohexane showed significant inhibition of phospholipase A2, an enzyme involved in inflammatory processes .

Structure–Activity Relationship (SAR)

The biological activity of 1-Bromo-2-((4-methylpentyl)oxy)cyclohexane can be influenced by its structural features. A comparative analysis with other brominated compounds suggests that the presence of the bromo group enhances lipophilicity, which may improve membrane permeability and bioavailability .

| Compound | IC50 (μM) | Biological Target | Reference |

|---|---|---|---|

| 1-Bromo-2-((4-methylpentyl)oxy)cyclohexane | TBD | TBD | |

| Related Brominated Compound A | 5.6 | Phospholipase A2 | |

| Related Brominated Compound B | 12.3 | IL-6 Inhibition |

Toxicological Considerations

While exploring the biological activity, it is crucial to consider the toxicological profile. Chronic exposure to brominated compounds has been associated with respiratory irritation and neurological symptoms, emphasizing the need for careful evaluation in therapeutic contexts .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Bromo-2-((4-methylpentyl)oxy)cyclohexane, and what factors influence the choice of method?

- Methodological Answer : The compound can be synthesized via bromination of a pre-functionalized cyclohexane derivative. For example, brominating 2-((4-methylpentyl)oxy)cyclohexane using bromine (Br₂) in a non-polar solvent (e.g., CCl₄) under controlled temperatures (0–25°C) to ensure regioselectivity . Alternatively, nucleophilic substitution of a hydroxyl or tosylate group at the 1-position with a bromide source (e.g., NaBr in DMF) may be employed. Solvent polarity, steric hindrance from the bulky 4-methylpentyloxy group, and reaction temperature are critical for yield optimization .

Q. How does the steric hindrance from the 4-methylpentyloxy group affect the reactivity of the bromine atom in nucleophilic substitution reactions?

- Methodological Answer : The 4-methylpentyloxy group introduces steric hindrance near the bromine atom, slowing SN₂ mechanisms due to restricted backside attack. This favors SN₁ pathways in polar protic solvents (e.g., ethanol) where carbocation intermediates form. Kinetic studies using varying nucleophiles (e.g., KI vs. NaN₃) and solvent polarity can confirm the dominant mechanism .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the stereochemistry of 1-Bromo-2-((4-methylpentyl)oxy)cyclohexane, and how can conflicting NMR data be resolved?

- Methodological Answer :

- X-ray crystallography provides unambiguous stereochemical assignment, as demonstrated for structurally similar brominated cyclohexanes .

- NOESY NMR can resolve axial vs. equatorial substituent arrangements by detecting spatial proximity of protons. For example, coupling constants (J-values) in distinguish chair conformers, while chemical shifts identify substituent electronic effects .

- Contradiction Resolution : If NMR data conflicts with computational models (e.g., DFT-predicted shifts), re-evaluate solvent effects or consider dynamic conformational exchange using variable-temperature NMR .

Q. How can reaction conditions be optimized to minimize diastereomer formation during the synthesis of 1-Bromo-2-((4-methylpentyl)oxy)cyclohexane?

- Methodological Answer :

- Temperature Control : Lower temperatures (e.g., –20°C) reduce thermal motion, favoring a single transition state.

- Catalyst Selection : Use chiral catalysts (e.g., Jacobsen’s catalyst) for asymmetric induction, though this requires compatibility with bromine .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) stabilize carbocation intermediates in SN₁ pathways, reducing stereochemical scrambling.

- By-Product Analysis : Monitor diastereomer ratios via HPLC or GC-MS. If diastereomers persist, employ column chromatography with chiral stationary phases .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for brominated cyclohexane derivatives?

- Methodological Answer :

- Source Validation : Cross-reference data from peer-reviewed journals (e.g., Acta Crystallographica ) over commercial databases.

- Parameter Replication : Ensure exact replication of solvent purity, catalyst loading, and inert atmosphere (e.g., N₂ vs. Ar). For example, trace moisture in solvents can hydrolyze intermediates, reducing yields .

- Statistical Analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry) contributing to yield variability .

Safety and Handling in Research Settings

Q. What safety protocols are essential when handling 1-Bromo-2-((4-methylpentyl)oxy)cyclohexane in a laboratory?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of volatile brominated compounds .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for leaks before use .

- Spill Management : Neutralize spills with dry sand or vermiculite, avoiding water to prevent toxic gas release (e.g., HBr) .

Tables for Key Data

Table 1 : Comparison of Brominated Cyclohexane Derivatives

Table 2 : Analytical Techniques for Structural Confirmation

| Technique | Resolution (ppm) | Stereochemical Insight |

|---|---|---|

| X-ray Crystallography | < 0.01 Å | Absolute configuration |

| NOESY NMR | 0.1–0.5 Hz | Axial/equatorial proton proximity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.